molecular formula C14H16IN3OS B11177629 2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11177629
M. Wt: 401.27 g/mol
InChI Key: RCRIGWSXOPIAPK-UHFFFAOYSA-N
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Description

2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and an alkyl halide under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the iodinated thiadiazole derivative with a suitable benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the thiadiazole ring could produce sulfoxides or sulfones.

Scientific Research Applications

2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiadiazole-containing compounds with biological systems, providing insights into their mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and thiadiazole ring are likely to play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: Lacks the thiadiazole ring and pentan-3-yl group, making it less complex.

    N-phenylbenzamide: Does not contain the iodine atom or thiadiazole ring.

    2-iodo-N-phenylbenzamide: Similar but lacks the thiadiazole ring and pentan-3-yl group.

Uniqueness

2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of the iodine atom, thiadiazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16IN3OS

Molecular Weight

401.27 g/mol

IUPAC Name

2-iodo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16IN3OS/c1-3-9(4-2)13-17-18-14(20-13)16-12(19)10-7-5-6-8-11(10)15/h5-9H,3-4H2,1-2H3,(H,16,18,19)

InChI Key

RCRIGWSXOPIAPK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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